3-Propylcyclopent-2-en-1-one

CAS No.: 35953-18-5

Cat. No.: VC7970198

Molecular Formula: C8H12O

Molecular Weight: 124.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35953-18-5 |

|---|---|

| Molecular Formula | C8H12O |

| Molecular Weight | 124.18 g/mol |

| IUPAC Name | 3-propylcyclopent-2-en-1-one |

| Standard InChI | InChI=1S/C8H12O/c1-2-3-7-4-5-8(9)6-7/h6H,2-5H2,1H3 |

| Standard InChI Key | ZFUZPXVIPQVSDO-UHFFFAOYSA-N |

| SMILES | CCCC1=CC(=O)CC1 |

| Canonical SMILES | CCCC1=CC(=O)CC1 |

Introduction

Structural and Molecular Characteristics

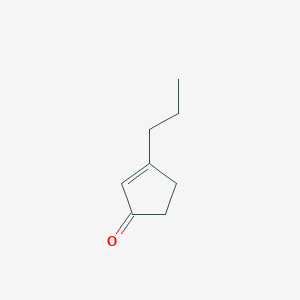

3-Propylcyclopent-2-en-1-one (C₈H₁₂O) features a cyclopentenone backbone—a cyclopentane ring with an α,β-unsaturated ketone system—and a propyl substituent at the 3-position (Figure 1). The unsaturated ketone moiety confers electrophilic reactivity at the β-carbon, making the compound amenable to conjugate additions and cycloadditions. The propyl group introduces steric and electronic effects that influence regioselectivity in subsequent transformations.

Molecular Formula: C₈H₁₂O

Molecular Weight: 124.18 g/mol

IUPAC Name: 3-Propylcyclopent-2-en-1-one

Key Structural Features:

-

Cyclopentenone Core: The α,β-unsaturated ketone system (C=O at position 1, double bond between C2 and C3) enables Michael additions and Diels-Alder reactions .

-

Propyl Substituent: The 3-propyl group enhances lipophilicity and modulates ring strain, affecting reaction kinetics .

Synthetic Methodologies

Pauson–Khand Reaction (PKR)

The PKR is a cobalt-mediated [2+2+1] cycloaddition that constructs cyclopentenones from an alkyne, an alkene, and carbon monoxide. Ethylene glycol additives have been shown to improve yields in intermolecular PKRs by stabilizing reactive intermediates .

Example Protocol:

-

Substrates: A propyl-substituted alkene (e.g., 1-propylcyclopentene) and an alkyne (e.g., acetylene).

-

Catalyst: Co₂(CO)₈ (5 mol%).

-

Promoter: N-Methylmorpholine N-oxide (NMO, 10 equiv).

-

Additive: Ethylene glycol (15% v/v).

-

Conditions: Dichloromethane, 4 Å molecular sieves, room temperature .

Yield: Up to 60% for analogous cyclopentenones .

Iso-Nazarov Cyclization

This acid-catalyzed rearrangement converts γ,δ-epoxy alcohols into cyclopentenones via a dienol intermediate. For 3-propylcyclopent-2-en-1-one, a bromoalkenol precursor with a propyl group undergoes elimination and cyclization under mild acidic conditions .

Example Protocol:

-

Starting Material: 5-Bromo-4-propoxyalk-2-en-1-ol.

-

Acid Catalyst: H₃PO₄/P₂O₅.

-

Mechanism: Bromide elimination generates a dienal, which undergoes cyclization to form the cyclopentenone .

Yield: 40–60% for structurally related compounds .

Physicochemical Properties

Experimental data for 3-propylcyclopent-2-en-1-one remains sparse, but estimates can be derived from analogs:

Spectroscopic Data

NMR Spectroscopy

Data extrapolated from 3-methylcyclopent-2-en-1-one :

-

¹H NMR (CDCl₃): δ 2.80–2.75 (m, 2H, CH₂), 2.20–1.90 (m, 4H, cyclopentene CH₂), 1.40–1.20 (m, 2H, CH₂CH₂CH₃), 0.90 (t, 3H, CH₃).

-

¹³C NMR (CDCl₃): δ 210.5 (C=O), 155.2 (C=C), 35.8–25.4 (cyclopentene CH₂), 22.1 (CH₂CH₂CH₃), 14.0 (CH₃).

IR Spectroscopy

Applications in Organic Synthesis

Natural Product Synthesis

Cyclopentenones serve as intermediates in terpene and prostaglandin syntheses. For example, 3-propylcyclopent-2-en-1-one could be a precursor to sesquiterpenoids via alkylation or oxidation .

Pharmaceutical Intermediates

The α,β-unsaturated ketone moiety is a pharmacophore in anti-inflammatory and anticancer agents. Functionalization at the β-position (e.g., via organocatalytic additions) enhances bioactivity .

Future Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective PKR variants to access chiral cyclopentenones .

-

Computational Modeling: DFT studies to predict regioselectivity in functionalization reactions.

-

Biological Screening: Evaluating antimicrobial and cytotoxic properties of 3-alkylcyclopentenones.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume